Cas no 64223-67-2 (7-Hydroxy-1(2H)-phthalazinone)
7-Hydroxy-1(2H)-phthalazinone Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Phthalazinone, 7-hydroxy-
- 1,7-Phthalazinediol
- 7-Hydroxy-1(2H)-phthalazinone
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- Inchi: 1S/C8H6N2O2/c11-6-2-1-5-4-9-10-8(12)7(5)3-6/h1-4,11H,(H,10,12)
- InChI Key: VTCJYAOTQOERTI-UHFFFAOYSA-N
- SMILES: OC1C=CC2C=NNC(C=2C=1)=O
Computed Properties
- Exact Mass: 162.04298
Experimental Properties
- Density: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 310 °C (decomposition) (water )
- Solubility: Slightly soluble (7.5 g/l) (25 º C),
- PSA: 61.69
7-Hydroxy-1(2H)-phthalazinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953098-100mg |
7-Hydroxy-1(2H)-phthalazinone |
64223-67-2 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | H953098-500mg |
7-Hydroxy-1(2H)-phthalazinone |
64223-67-2 | 500mg |
$1016.00 | 2023-05-18 | ||
| TRC | H953098-1g |
7-Hydroxy-1(2H)-phthalazinone |
64223-67-2 | 1g |
$ 1590.00 | 2022-06-04 | ||
| TRC | H953098-1000mg |
7-Hydroxy-1(2H)-phthalazinone |
64223-67-2 | 1g |
$1918.00 | 2023-05-18 | ||
| Alichem | A019149869-1g |
7-Hydroxyphthalazin-1(2H)-one |
64223-67-2 | 95% | 1g |
$1362.11 | 2023-09-01 | |
| Alichem | A019149869-5g |
7-Hydroxyphthalazin-1(2H)-one |
64223-67-2 | 95% | 5g |
$3383.50 | 2023-09-01 | |
| TRC | H953098-2.5g |
7-Hydroxy-1(2H)-phthalazinone |
64223-67-2 | 2.5g |
$ 3000.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595367-1g |
7-Hydroxyphthalazin-1(2H)-one |
64223-67-2 | 98% | 1g |
¥13366.00 | 2024-05-05 | |
| Ambeed | A373158-1g |
7-Hydroxyphthalazin-1(2H)-one |
64223-67-2 | 95+% | 1g |
$1230.0 | 2025-04-18 | |
| Ambeed | A373158-1g |
7-Hydroxyphthalazin-1(2H)-one |
64223-67-2 | 95+% | 1g |
$1230.0 | 2025-04-18 |
7-Hydroxy-1(2H)-phthalazinone Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 7-Hydroxy-1(2H)-phthalazinone
Introduction to 1(2H)-Phthalazinone, 7-hydroxy- (CAS No: 64223-67-2)
1(2H)-Phthalazinone, 7-hydroxy- is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in medicinal research and drug development. With a CAS number of 64223-67-2, this heterocyclic organic compound has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of a hydroxyl group at the 7-position of the phthalazinone core enhances its reactivity and makes it a valuable intermediate in synthesizing various bioactive molecules.
The chemical structure of 1(2H)-Phthalazinone, 7-hydroxy- consists of a phthalazine ring system fused with a carbonyl group, with the hydroxyl functionality contributing to its pharmacological activity. This compound has been extensively studied for its role in modulating biological pathways, particularly in the context of inflammation, oxidative stress, and cancer biology. Recent advancements in synthetic methodologies have enabled more efficient production and purification of this compound, facilitating further exploration of its pharmacokinetic and pharmacodynamic properties.
In recent years, 1(2H)-Phthalazinone, 7-hydroxy- has been investigated as a potential scaffold for developing novel therapeutic agents. Its ability to interact with multiple targets makes it an attractive candidate for multitarget drug discovery programs. For instance, studies have demonstrated its efficacy in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. Additionally, the hydroxyl group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
The synthesis of 1(2H)-Phthalazinone, 7-hydroxy- involves multi-step organic reactions, typically starting from readily available precursors like phthalic anhydride or isophthalic acid. The introduction of the hydroxyl group at the 7-position is often achieved through oxidation or hydrolysis reactions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of 1(2H)-Phthalazinone, 7-hydroxy- is its potential in oncology research. Preclinical studies have indicated that derivatives of this compound exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. The phthalazine core is known to disrupt DNA replication and repair mechanisms in cancer cells, making it a promising candidate for further development into anticancer drugs. Researchers are exploring ways to enhance its solubility and bioavailability through structural modifications, which could improve its clinical efficacy.
The pharmacological profile of 1(2H)-Phthalazinone, 7-hydroxy- also suggests its utility in treating neurological disorders. Emerging evidence suggests that phthalazinone derivatives can cross the blood-brain barrier and exert neuroprotective effects. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and neuroinflammation play significant roles. Further investigation into the molecular mechanisms underlying these effects could lead to novel therapeutic strategies.
In conclusion,1(2H)-Phthalazinone, 7-hydroxy- (CAS No: 64223-67-2) represents a fascinating compound with broad therapeutic potential. Its unique structural features and biological activities make it a valuable asset in pharmaceutical research. As synthetic chemistry continues to evolve, new derivatives and analogs are being developed with improved properties. The ongoing exploration of this compound underscores its importance in addressing some of the most pressing challenges in modern medicine.
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